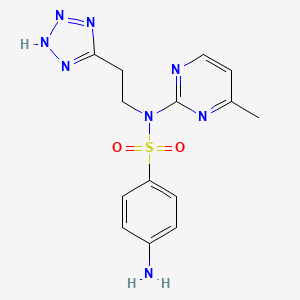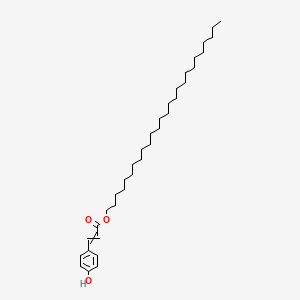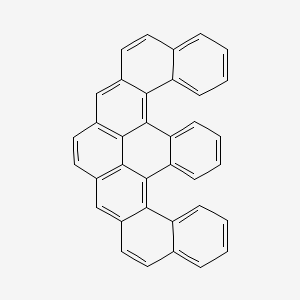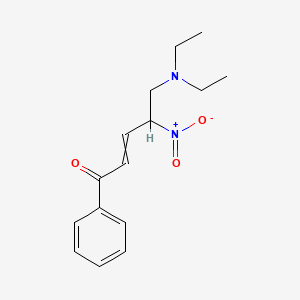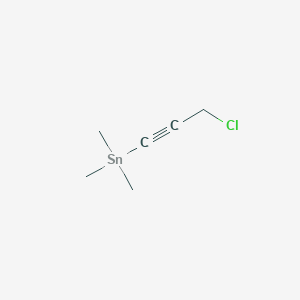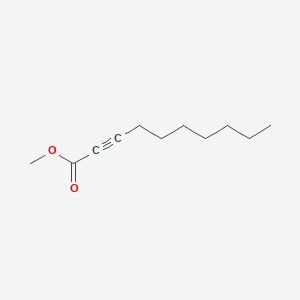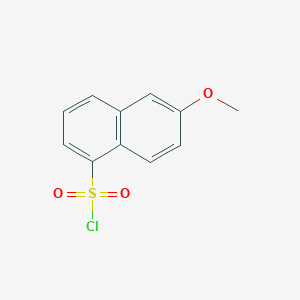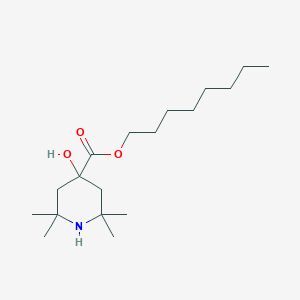
1-(Triethylstannyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with a triethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triethylstannyl group in this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a triethylstannyl reagent. One common method is the stannylation of pyrrole-2,5-dione using triethylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Triethylstannyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The triethylstannyl group can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form the corresponding pyrrole derivative.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole compounds depending on the nucleophile used.
Scientific Research Applications
1-(Triethylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione involves the interaction of the triethylstannyl group with molecular targets. The stannyl group can participate in coordination with metal centers, facilitating catalytic reactions. Additionally, the compound can undergo redox reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylstannyl)-1H-pyrrole-2,5-dione: Similar structure but with a trimethylstannyl group instead of triethylstannyl.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Contains a tributylstannyl group, offering different steric and electronic properties.
1-(Triethylsilyl)-1H-pyrrole-2,5-dione: Features a triethylsilyl group, providing a comparison between stannyl and silyl substituents.
Uniqueness
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is unique due to the specific properties imparted by the triethylstannyl group. This group enhances the compound’s reactivity and stability, making it valuable for specialized applications in synthesis and catalysis.
Properties
CAS No. |
65284-41-5 |
|---|---|
Molecular Formula |
C10H17NO2Sn |
Molecular Weight |
301.96 g/mol |
IUPAC Name |
1-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4H3NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1-2H,(H,5,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
VTMRVFBBLOYPKG-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)N1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
